2-(4-Methylthiazol-5-yl)ethyl valerate

Flavor regulation FEMA GRAS Food additive compliance

2-(4-Methylthiazol-5-yl)ethyl valerate (IUPAC: 2-(4-methyl-1,3-thiazol-5-yl)ethyl pentanoate; synonym: sulfuryl valerate) is a synthetic 4,5-disubstituted thiazole ester with the molecular formula C₁₁H₁₇NO₂S and a molecular weight of 227.32 g·mol⁻¹. It belongs to the homologous series of 4-methyl-5-thiazoleethanol acyl esters, which are valued in flavor and fragrance research for their characteristic roasted, nutty, and meaty organoleptic profiles.

Molecular Formula C11H17NO2S
Molecular Weight 227.33 g/mol
CAS No. 94159-30-5
Cat. No. B12690460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylthiazol-5-yl)ethyl valerate
CAS94159-30-5
Molecular FormulaC11H17NO2S
Molecular Weight227.33 g/mol
Structural Identifiers
SMILESCCCCC(=O)OCCC1=C(N=CS1)C
InChIInChI=1S/C11H17NO2S/c1-3-4-5-11(13)14-7-6-10-9(2)12-8-15-10/h8H,3-7H2,1-2H3
InChIKeyYCFURYOJKUTCOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylthiazol-5-yl)ethyl Valerate (CAS 94159-30-5): Procurement-Relevant Baseline for a C5 Thiazole Ester


2-(4-Methylthiazol-5-yl)ethyl valerate (IUPAC: 2-(4-methyl-1,3-thiazol-5-yl)ethyl pentanoate; synonym: sulfuryl valerate) is a synthetic 4,5-disubstituted thiazole ester with the molecular formula C₁₁H₁₇NO₂S and a molecular weight of 227.32 g·mol⁻¹ . It belongs to the homologous series of 4-methyl-5-thiazoleethanol acyl esters, which are valued in flavor and fragrance research for their characteristic roasted, nutty, and meaty organoleptic profiles . Unlike its shorter-chain (formate, acetate, propionate, butyrate) and longer-chain (hexanoate, octanoate, decanoate) homologs, the valerate ester occupies a specific C5 chain-length niche with intermediate volatility (predicted boiling point: 322.7 °C at 760 mmHg), lipophilicity (XLogP3-AA: 2.80), and an estimated water solubility of 26.89 mg/L at 25 °C .

Why Generic Substitution of 2-(4-Methylthiazol-5-yl)ethyl Valerate (CAS 94159-30-5) with Its FEMA-Listed Homologs Fails


Within the 4-methyl-5-thiazoleethanol ester series, the acyl chain length is the primary structural variable governing regulatory status, volatility, lipophilicity, and sensory performance. The valerate ester (C5) is explicitly categorized as 'information only – not used for fragrances or flavors,' with no FEMA, JECFA, or DG SANTE food flavoring designation . This stands in stark contrast to its immediate homologs: the butyrate (C4, FEMA 4277, JECFA 1753), propionate (C3, FEMA 4276, JECFA 1752), hexanoate (C6, FEMA 4279, JECFA 1755), and formate (C1, FEMA 4275), all of which carry full regulatory approval for food flavoring use . Consequently, substituting the valerate with a FEMA-approved homolog in a food or beverage application introduces a regulatory compliance gap that cannot be bridged without re-filing; conversely, selecting the valerate for non-food fragrance, analytical research, or synthetic intermediate applications leverages its distinct physicochemical profile without incurring unnecessary food-grade documentation burden. Each chain-length member of this series possesses a unique combination of boiling point, logP, and water solubility that directly impacts flavor release kinetics and matrix partitioning, making simple interchange technically invalid even where regulatory barriers are absent.

Product-Specific Quantitative Evidence Guide: 2-(4-Methylthiazol-5-yl)ethyl Valerate (CAS 94159-30-5) Versus Closest Analogs


FEMA GRAS Regulatory Status: Valerate (Not Listed) vs. Butyrate (FEMA 4277), Propionate (FEMA 4276), Hexanoate (FEMA 4279), and Formate (FEMA 4275)

2-(4-Methylthiazol-5-yl)ethyl valerate bears no FEMA number, no JECFA food flavoring evaluation, and no DG SANTE food flavoring listing; it is explicitly designated as 'information only – not used for fragrances or flavors' . In direct contrast, its C4 homolog (butyrate) holds FEMA 4277 and JECFA 1753 with full GRAS affirmation under FEMA GRAS Publication 23 ; the C3 homolog (propionate) holds FEMA 4276 and JECFA 1752 ; the C6 homolog (hexanoate) holds FEMA 4279 and JECFA 1755 ; and the C1 homolog (formate) holds FEMA 4275 . This regulatory dichotomy is the single most consequential differentiator for procurement decisions, as it determines whether a compound can legally enter food or beverage product development pipelines.

Flavor regulation FEMA GRAS Food additive compliance Regulatory gap analysis

Boiling Point and Volatility Ranking in the Homologous 4-Methyl-5-thiazoleethanol Ester Series

The predicted boiling point at atmospheric pressure (760 mmHg) follows a clear ascending trend with acyl chain elongation: propionate (C3) 291.2 °C < butyrate (C4) 307 °C < valerate (C5) 322.7 °C < hexanoate (C6) 338.1 °C . The valerate's boiling point of 322.7 °C places it approximately 16 °C above the butyrate and 15 °C below the hexanoate, reflecting its intermediate molecular weight (227.32 g/mol vs. 213.3 for butyrate and 241.35 for hexanoate) and vapor pressure (estimated <0.0001 hPa at 25 °C) . This intermediate volatility directly influences headspace partitioning and aroma release kinetics in product matrices, distinguishing the valerate from both its more volatile shorter-chain and more tenacious longer-chain homologs.

Physicochemical characterization Volatility Headspace release Flavor delivery

Estimated Water Solubility and Aqueous Formulation Compatibility vs. Butyrate and Hexanoate Homologs

The valerate ester exhibits an estimated water solubility of 26.89 mg/L at 25 °C . In contrast, the butyrate (C4) homolog is described by JECFA as 'insoluble in water' , and the hexanoate (C6) homolog is classified as 'practically insoluble in water' . The valerate's measurable, albeit low, aqueous solubility—approximately 0.027 g/L—represents a measurable finite value where comparator data indicate effectively zero solubility. This modest but quantifiable water solubility, coupled with its XLogP3-AA of 2.80 (intermediate between butyrate at LogP 2.04 and hexanoate at LogP 3.11) , suggests a distinct partitioning behavior in aqueous-organic biphasic systems that may be exploitable in emulsion-based fragrance delivery or in analytical method development requiring mobile-phase compatibility.

Aqueous solubility Formulation science Matrix partitioning Solvent selection

Natural Occurrence Status: Valerate (Not Found in Nature) vs. Parent Alcohol 4-Methyl-5-thiazoleethanol (Naturally Occurring)

2-(4-Methylthiazol-5-yl)ethyl valerate is classified as 'not found in nature' in food, plant, or other biological matrices . This contrasts with the parent alcohol, 4-methyl-5-thiazoleethanol (CAS 137-00-8, also known as sulfurol), which is a naturally occurring sulfur-containing flavor compound identified in Panax ginseng and associated with beef and nut aromas . While several shorter-chain esters in this series (e.g., acetate, FEMA 3205; butyrate, FEMA 4277) may be used as nature-identical flavoring substances where the corresponding acid moiety occurs naturally, the valerate ester's synthetic-only provenance restricts its labeling flexibility. For procurement in 'natural' product lines, this occurrence status is a critical gatekeeping criterion.

Natural occurrence Synthetic designation Flavor labeling Natural vs. artificial

Best Research and Industrial Application Scenarios for 2-(4-Methylthiazol-5-yl)ethyl Valerate (CAS 94159-30-5) Based on Differential Evidence


Non-Food Fragrance Ingredient for Meaty, Nutty, and Roasted Accords in Perfumery and Personal Care Products

The valerate's explicit designation as a non-food, non-flavor substance, combined with its roasted (79.28%), nutty (79.28%), and meaty (59.3%) organoleptic profile , positions it for use in fine fragrance, personal care, and household product formulations where food-grade regulatory approval is unnecessary. Its intermediate volatility (boiling point 322.7 °C) and estimated vapor pressure (<0.0001 hPa at 25 °C) suggest a mid-to-base note character suitable for savory, gourmand, and smoky fragrance accords , providing a C5 ester option distinct from the more volatile butyrate and more tenacious hexanoate.

Analytical Reference Standard and Chromatographic Method Development for Thiazole Ester Differentiation

The valerate fills a specific retention-time window in GC-MS and HPLC analysis of the 4-methyl-5-thiazoleethanol ester series. A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase is reported for its separation, scalable to preparative purification and suitable for MS-compatible applications when formic acid replaces phosphoric acid . Its measurable water solubility (26.89 mg/L) , in contrast to the water-insoluble butyrate and hexanoate, facilitates aqueous mobile-phase compatibility during method development, making it a valuable reference compound for laboratories developing thiazole-specific analytical protocols.

Synthetic Intermediate for Specialty Thiazole Derivatives in Non-Regulated Research Applications

As a member of the 4,5-disubstituted thiazole class with a reactive ester moiety, 2-(4-methylthiazol-5-yl)ethyl valerate may serve as a synthetic building block for derivatives requiring a C5 ester leaving group or for transesterification reactions . Its 7 rotatable bonds confer conformational flexibility that may be exploited in structure-activity relationship (SAR) studies. The absence of FEMA/JECFA regulatory encumbrance reduces documentation overhead when used exclusively as a research intermediate in academic or industrial laboratories not targeting food or beverage end-products.

Homologous Series Comparison Studies in Flavor Chemistry and Sensory Science Research

The valerate occupies a critical data point in the C1–C10 ester homologous series, enabling systematic investigation of how acyl chain length modulates odor quality, intensity, threshold, and receptor binding. The availability of quantitative boiling point, logP, and solubility data across the series—valerate (C5: bp 322.7 °C, LogP 2.80), butyrate (C4: bp 307 °C, LogP 2.04), hexanoate (C6: bp 338.1 °C, LogP 3.11) —supports quantitative structure-odor relationship (QSOR) modeling. The valerate's 'not found in nature' status also provides a negative control in studies comparing synthetic vs. nature-identical flavor compounds.

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